molecular formula C3H10N2O2S2 B13801899 (1R)-1-amino-3-sulfanylpropane-1-sulfonamide

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide

Cat. No.: B13801899
M. Wt: 170.3 g/mol
InChI Key: GTXFLMNABKFSNL-GSVOUGTGSA-N
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Description

Homocysteine sulfonamide is a compound that combines the properties of homocysteine, a sulfur-containing amino acid, with those of sulfonamides, a class of compounds known for their antimicrobial properties. Homocysteine is an intermediate in the metabolism of methionine and cysteine, while sulfonamides are widely used in medicinal chemistry for their ability to inhibit bacterial growth by interfering with folate synthesis.

Chemical Reactions Analysis

Types of Reactions: Homocysteine sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiol groups to sulfonyl chlorides.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions involving sulfonyl chlorides and amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonamides and sulfonyl azides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of homocysteine sulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Homocysteine sulfonamide can be compared with other similar compounds, such as:

Uniqueness: Homocysteine sulfonamide is unique due to its dual properties of homocysteine and sulfonamides, making it a valuable compound for both biological and chemical research.

Properties

Molecular Formula

C3H10N2O2S2

Molecular Weight

170.3 g/mol

IUPAC Name

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide

InChI

InChI=1S/C3H10N2O2S2/c4-3(1-2-8)9(5,6)7/h3,8H,1-2,4H2,(H2,5,6,7)/t3-/m1/s1

InChI Key

GTXFLMNABKFSNL-GSVOUGTGSA-N

Isomeric SMILES

C(CS)[C@H](N)S(=O)(=O)N

Canonical SMILES

C(CS)C(N)S(=O)(=O)N

Origin of Product

United States

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